molecular formula C6H8N2<br>C6H8N2<br>C6H4(NH2)2 B122844 p-Phenylenediamine CAS No. 106-50-3

p-Phenylenediamine

Cat. No. B122844
Key on ui cas rn: 106-50-3
M. Wt: 108.14 g/mol
InChI Key: CBCKQZAAMUWICA-UHFFFAOYSA-N
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Patent
US07825280B2

Procedure details

A 100 ml, glass, sealed container (autoclave) was charged with 10.0 g (92.5 mmol) of 1,4-phenylenediamine, 704 mg (3.70 mmol, 4 mol %) of p-toluenesulfonic acid monohydrate, and 40.7 g (185 mmol, 2 equivalents) of hexafluoroacetone trihydrate, and the inside of the system was turned into a nitrogen atmosphere. Then, the temperature increased was started, and the inside temperature of the reaction liquid was set to 110° C. After stirring for 21 hours, the reaction liquid was cooled down. The reaction liquid was found by gas chromatography (GC) analysis to contain 75.5% of the target compound, 1-(2-hydroxyhexafluoro-2-propyl)-2,5-phenylenediamine, 3.6% of 1,4-phenylenediamine, and 20.9% of imines produced by the reaction of hexafluoroacetone with the amine moiety of 1,4-phenylenediamine. 200 ml of water were added to the reaction liquid, and it was cooled down in iced bath. The precipitated solid was filtered and vacuum dried, thereby obtaining 24.7 g (yield: 97%; purity: 78.9%) of crude 1-(2-hydroxyhexafluoro-2-propyl)-2,5-phenylenediamine. This crude product was recrystallized in toluene, thereby obtaining 18.6 g (yield: 73%; purity; 99.4%) of the target 1-(2-hydroxyhexafluoro-2-propyl)-2,5-phenylenediamine.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
704 mg
Type
reactant
Reaction Step One
Quantity
40.7 g
Type
reactant
Reaction Step One
[Compound]
Name
target compound
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
1-(2-hydroxyhexafluoro-2-propyl)-2,5-phenylenediamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
imines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]1([NH2:8])[CH:6]=[CH:5][C:4]([NH2:7])=[CH:3][CH:2]=1.O.C1(C)C=CC(S(O)(=O)=O)=CC=1.O.O.O.[F:24][C:25]([F:33])([F:32])[C:26]([C:28]([F:31])([F:30])[F:29])=[O:27].[OH:34][C:35]([C:44]1[CH:49]=[C:48]([NH2:50])[CH:47]=[CH:46][C:45]=1[NH2:51])([C:40]([F:43])([F:42])[F:41])[C:36]([F:39])([F:38])[F:37]>>[F:24][C:25]([F:33])([F:32])[C:26]([C:28]([F:31])([F:30])[F:29])=[O:27].[OH:34][C:35]([C:44]1[CH:49]=[C:48]([NH2:50])[CH:47]=[CH:46][C:45]=1[NH2:51])([C:36]([F:39])([F:38])[F:37])[C:40]([F:43])([F:42])[F:41].[C:1]1([NH2:8])[CH:6]=[CH:5][C:4]([NH2:7])=[CH:3][CH:2]=1 |f:1.2,3.4.5.6|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C1(=CC=C(C=C1)N)N
Name
Quantity
704 mg
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
40.7 g
Type
reactant
Smiles
O.O.O.FC(C(=O)C(F)(F)F)(F)F
Step Two
Name
target compound
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
1-(2-hydroxyhexafluoro-2-propyl)-2,5-phenylenediamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC(C(F)(F)F)(C(F)(F)F)C1=C(C=CC(=C1)N)N
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)N)N
Step Five
Name
imines
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 21 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 100 ml, glass, sealed container (autoclave)
TEMPERATURE
Type
TEMPERATURE
Details
Then, the temperature increased
CUSTOM
Type
CUSTOM
Details
the inside temperature of the reaction liquid
CUSTOM
Type
CUSTOM
Details
was set to 110° C
CUSTOM
Type
CUSTOM
Details
the reaction liquid
TEMPERATURE
Type
TEMPERATURE
Details
was cooled down
CUSTOM
Type
CUSTOM
Details
The reaction liquid

Outcomes

Product
Details
Reaction Time
21 h
Name
Type
product
Smiles
FC(C(=O)C(F)(F)F)(F)F
Name
Type
product
Smiles
OC(C(F)(F)F)(C(F)(F)F)C1=C(C=CC(=C1)N)N
Name
Type
product
Smiles
C1(=CC=C(C=C1)N)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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